molecular formula C16H18N4O3S B2949616 Methyl 3-(6-(piperidin-1-yl)pyrimidine-4-carboxamido)thiophene-2-carboxylate CAS No. 2034284-87-0

Methyl 3-(6-(piperidin-1-yl)pyrimidine-4-carboxamido)thiophene-2-carboxylate

Cat. No.: B2949616
CAS No.: 2034284-87-0
M. Wt: 346.41
InChI Key: TWMFXUHTKXZTQY-UHFFFAOYSA-N
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Description

Methyl 3-(6-(piperidin-1-yl)pyrimidine-4-carboxamido)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted at position 2 with a methyl carboxylate group and at position 3 with a carboxamido-linked pyrimidine ring. The pyrimidine is further functionalized with a piperidine moiety.

Properties

IUPAC Name

methyl 3-[(6-piperidin-1-ylpyrimidine-4-carbonyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-23-16(22)14-11(5-8-24-14)19-15(21)12-9-13(18-10-17-12)20-6-3-2-4-7-20/h5,8-10H,2-4,6-7H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMFXUHTKXZTQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=CC(=NC=N2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(6-(piperidin-1-yl)pyrimidine-4-carboxamido)thiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a methyl ester and a piperidine-linked pyrimidine carboxamide. The structural complexity of this molecule suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant antimicrobial and anticancer activities. The following sections summarize key findings related to its biological activity.

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of this compound possess notable antimicrobial properties. For instance, compounds with similar piperidine and pyrimidine structures have shown minimum inhibitory concentrations (MICs) against various pathogens.

Compound Pathogen MIC (µg/mL) Activity Type
Compound AStaphylococcus aureus0.25Bactericidal
Compound BEscherichia coli0.50Bacteriostatic
Compound CCandida albicans0.75Fungicidal

These results indicate that the presence of the piperidine moiety enhances the antimicrobial efficacy of the derivatives .

Anticancer Activity

Studies have explored the anticancer potential of similar compounds, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For example, one study found that a derivative exhibited cytotoxicity in FaDu hypopharyngeal tumor cells with an IC50 value lower than that of standard chemotherapeutics like bleomycin .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound can interact with specific enzymes, potentially inhibiting pathways crucial for microbial survival or cancer cell proliferation.
  • Receptor Modulation : Similar compounds have been shown to modulate receptor activity, affecting cellular signaling pathways involved in growth and apoptosis .
  • Biofilm Disruption : Some derivatives demonstrate the ability to disrupt biofilm formation in bacteria, enhancing their efficacy against persistent infections .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Antimicrobial Efficacy : A comparative analysis of various piperidine derivatives showed significant activity against multi-drug resistant strains, highlighting the importance of structural modifications in enhancing efficacy .
  • Cancer Cell Line Studies : Research on pyrimidine derivatives indicated their potential as lead compounds for developing new anticancer agents, with mechanisms involving apoptosis induction and cell cycle arrest .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound’s closest analogs share the thiophene-carboxylate backbone but differ in substituents and appended heterocycles. Key comparisons include:

(a) Pyrazolo[3,4-d]pyrimidine Derivatives
  • Example: Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate () Structural Differences: Replaces the pyrimidine-carboxamido group with a pyrazolo[3,4-d]pyrimidine system fused to a chromenone scaffold. Fluorine substituents enhance electrophilicity and metabolic stability. Properties: Higher molecular weight (560.2 g/mol) and melting point (227–230°C) compared to the target compound, likely due to the chromenone’s aromaticity and fluorine’s strong intermolecular interactions.
(b) Thietane-Substituted Pyrimidines
  • Example: Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () Structural Differences: Features a thietane-oxygen substituent on pyrimidine and a thioether linkage.
(c) Thiocarbonothioylamino Derivatives
  • Example: Ethyl-4-methyl-5-acetyl-2-(methylthiocarbonothioylamino)thiophene-3-carboxylate () Structural Differences: Lacks the pyrimidine-carboxamido group; instead, it incorporates a thiocarbonothioylamino substituent and acetyl group. Properties: The electron-withdrawing acetyl group may reduce nucleophilicity at the thiophene ring compared to the target compound’s carboxamido linker.

Pharmacological and Physicochemical Profiles

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Potential Applications
Target Compound ~400 (estimated) N/A Piperidine-pyrimidine, carboxamido Kinase inhibition, CNS targets
Pyrazolo[3,4-d]pyrimidine Derivative 560.2 227–230 Fluorine, chromenone Anticancer, enzyme inhibition
Thietane-Substituted Pyrimidine ~300 (estimated) N/A Thietane, thioether Antimicrobial, solubility enhancer
Thiocarbonothioylamino Derivative ~285 (estimated) N/A Thiocarbonothioylamino, acetyl Reactive intermediate, agrochemicals
Key Observations:
  • Piperidine vs. Thietane : The piperidine group in the target compound enhances basicity and membrane permeability, favoring blood-brain barrier penetration, whereas thietane’s strain may limit stability .
  • Carboxamido vs. Thiocarbonothioylamino: The carboxamido linker in the target compound offers hydrogen-bonding capability, critical for target binding, while thiocarbonothioylamino groups may confer redox activity .

Pharmacological Implications

    Q & A

    Q. Basic

    • 1H/13C NMR : Essential for verifying the connectivity of the piperidinyl, pyrimidine, and thiophene moieties. For example, characteristic shifts for the piperidine protons (δ 1.5–2.5 ppm) and thiophene carbons (δ 125–140 ppm) are diagnostic .
    • X-ray crystallography : Resolves ambiguities in stereochemistry and hydrogen-bonding networks, as demonstrated in structurally related pyrimidine derivatives .
    • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula accuracy, particularly for distinguishing regioisomers.

    How can researchers optimize reaction yields for this compound, especially in large-scale syntheses?

    Q. Advanced

    • Microwave-assisted synthesis : Reduces reaction times (e.g., from hours to minutes) and improves yields by 15–20% compared to conventional heating, as shown in analogous pyrimidine syntheses .
    • Solvent-free conditions : Minimizes purification steps and enhances atom economy. For example, iodine-catalyzed cyclizations under solvent-free conditions achieve >85% purity .
    • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) can enhance coupling efficiency in challenging steps, though compatibility with the thiophene sulfur must be verified .

    How should researchers address discrepancies in purity assessments between HPLC and NMR data?

    Q. Advanced

    • Integrated analytical workflows : Combine HPLC (for quantitative purity) with 1D/2D NMR (e.g., COSY, HSQC) to identify and quantify impurities. For instance, residual solvents or byproducts (e.g., unreacted piperidine) may not ionize in HPLC but appear in NMR .
    • Spiking experiments : Introduce suspected impurities (e.g., des-methyl analogs) into pure samples to confirm retention times or shifts.
    • Quantitative NMR (qNMR) : Use internal standards (e.g., 1,3,5-trimethoxybenzene) for absolute purity determination, resolving conflicts with chromatographic methods .

    What computational strategies are effective in predicting the biological target interactions of this compound?

    Q. Advanced

    • Molecular docking : Prioritize targets by docking into kinase or GPCR active sites, leveraging the pyrimidine-thiophene scaffold’s prevalence in kinase inhibitors. Adjust protonation states of the piperidine nitrogen (pKa ~10.5) for accurate binding pose predictions .
    • QSAR modeling : Correlate substituent effects (e.g., piperidine vs. morpholine) with activity using descriptors like logP and polar surface area. For example, bulkier N-substituents may enhance selectivity for hydrophobic binding pockets .
    • MD simulations : Assess binding stability over 100-ns trajectories, focusing on hydrogen bonds between the pyrimidine carbonyl and conserved lysine residues in ATP-binding sites .

    What are the key considerations for designing stability studies under physiological conditions?

    Q. Advanced

    • pH-dependent degradation : Test stability in buffers simulating gastric (pH 1.2–3) and plasma (pH 7.4) environments. The ester group in the thiophene carboxylate is prone to hydrolysis, requiring LC-MS monitoring of degradation products (e.g., free carboxylic acid) .
    • Light/thermal stress : Expose samples to 40°C/75% RH for 4 weeks to identify degradation pathways (e.g., oxidation of the thiophene ring). Use UV-vis spectroscopy to track chromophore changes .
    • Metabolite profiling : Incubate with liver microsomes to identify cytochrome P450-mediated N-dealkylation or piperidine ring oxidation .

    How can researchers resolve conflicting bioactivity data across different assay platforms?

    Q. Advanced

    • Assay validation : Cross-validate hits in orthogonal assays (e.g., enzymatic vs. cell-based). For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .
    • Off-target profiling : Use panels (e.g., Eurofins CEREP) to rule out nonspecific binding to unrelated targets (e.g., serotonin receptors).
    • Redox interference testing : Add antioxidants (e.g., DTT) to confirm activity is not artifactually influenced by thiophene-mediated redox cycling .

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